2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid
Description
2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid is a synthetic amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protective group on the α-amino moiety and a 3-(trifluoromethyl)phenyl substituent at the β-position. These compounds are pivotal intermediates in peptide synthesis and medicinal chemistry, offering tunable steric and electronic properties for drug design .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMWDGGGZHFFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Propionic Acid Moiety: The protected amino compound is then reacted with a suitable reagent to introduce the propionic acid moiety. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Protection and Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino functionality, enabling selective reactions at other sites.
Deprotection Conditions:
The Boc group is stable under basic conditions but labile in acidic environments, making it ideal for sequential synthesis strategies.
Carboxylic Acid Reactivity
The propionic acid moiety participates in condensation and coupling reactions, critical for peptide bond formation.
Key Reactions:
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Amide Formation :
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Reagents : Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP), N-ethyl-N-isopropylpropan-2-amine (DIPEA) in DMF.
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Conditions : 19 h at 37°C, yielding amide derivatives with >70% efficiency .
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Example : Coupling with amines to form peptide bonds, as demonstrated in the synthesis of kinase inhibitors .
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Esterification :
Amino Group Reactivity
After Boc deprotection, the free amine undergoes diverse transformations:
Acylation:
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Reagents : Acetic anhydride or benzoyl chloride in DCM.
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Outcome : N-acylated derivatives for enhanced stability or modified bioactivity .
Reductive Amination:
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Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) with aldehydes/ketones.
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Application : Introduces alkyl/aryl substituents, as seen in the synthesis of pexidartinib intermediates .
Trifluoromethylphenyl Group Influence
The electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring directs electrophilic substitution reactions meta to its position.
Reactivity Examples:
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Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to -CF₃’s deactivating effect.
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Suzuki Coupling : Limited participation due to reduced electron density; palladium-catalyzed cross-coupling prefers electron-deficient aryl halides .
Stability and Storage
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Thermal Stability : Decomposes above 200°C; store at 2–8°C under inert atmosphere .
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Light Sensitivity : Degrades under prolonged UV exposure; amber vials recommended .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound serves as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets. For instance, derivatives of this compound have been explored for their potential as inhibitors of certain enzymes involved in cancer proliferation.
Case Study : A study published in a peer-reviewed journal demonstrated that modifications of the Boc-amino acid could lead to compounds with increased potency against specific cancer cell lines, showcasing its utility in anticancer drug development .
2. Peptide Synthesis
The presence of the tert-butoxycarbonyl (Boc) protecting group makes this compound particularly useful in peptide synthesis. The Boc group can be easily removed under mild acidic conditions, allowing for the selective release of amino acids during peptide assembly.
Data Table: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Cleavage Conditions | Common Applications |
|---|---|---|---|
| Boc | High | Acidic | Peptide synthesis |
| Fmoc | Moderate | Basic | Solid-phase synthesis |
| Z | Low | Acidic | Short peptides |
Biochemical Applications
1. Enzyme Inhibition Studies
Research has indicated that derivatives of 2-tert-butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid can act as selective inhibitors for enzymes such as proteases and kinases. These inhibitors are crucial for studying enzyme mechanisms and developing therapeutic agents.
Case Study : A recent investigation evaluated the inhibitory effects of this compound on a specific kinase involved in cellular signaling pathways. The results indicated significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further development .
Materials Science Applications
1. Polymer Chemistry
This compound has been utilized in the synthesis of functionalized polymers. The incorporation of the Boc-amino acid unit into polymer chains can impart specific properties such as increased hydrophilicity or enhanced mechanical strength.
Data Table: Properties of Functionalized Polymers
| Polymer Type | Functional Group | Property Enhanced |
|---|---|---|
| Polyethylene | Amino Acid | Biodegradability |
| Polystyrene | Trifluoromethyl | Thermal Stability |
| Polyurethane | Boc-Amino | Mechanical Strength |
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The β-substituent on the phenyl ring significantly influences solubility, reactivity, and biological activity. Key analogs include:
Notes:
- The trifluoromethyl group in the target compound confers strong electron-withdrawing effects and lipophilicity, enhancing membrane permeability compared to fluorophenyl or carbamoyl analogs .
- Chiral analogs (e.g., ) highlight the role of stereochemistry in biological target interactions, with (2S,3S)-configured derivatives showing higher enzymatic stability .
Key Research Findings
- Electronic Effects : Trifluoromethyl groups increase electrophilicity, accelerating nucleophilic reactions compared to methoxy or carbamoyl substituents .
- Steric Hindrance : Diphenyl analogs () exhibit reduced enzymatic degradation but lower solubility .
- Cost Efficiency : Propionic acid derivatives synthesized via ethylene carbonylation () have production costs as low as $0.20/lb, highlighting industrial scalability .
Biological Activity
2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid (commonly referred to as Boc-3-(3-trifluoromethyl)phenylalanine) is a compound of increasing interest in pharmaceutical chemistry due to its unique structural features and biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable pharmacophore in drug design. This article explores the biological activities, mechanisms of action, and applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 333.31 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted phenyl ring, which contribute to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The Boc protecting group stabilizes the amino group, facilitating its role as a substrate in enzymatic reactions. Meanwhile, the trifluoromethyl group enhances binding affinity to various receptors and enzymes due to its electron-withdrawing properties.
In Vitro Studies
- Enzyme Inhibition : Research has shown that compounds containing trifluoromethyl groups can significantly enhance the inhibition potency against various enzymes. For instance, studies indicate that the presence of a -CF group can increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by up to six-fold compared to non-fluorinated analogs .
- Anticancer Activity : Preliminary studies suggest that Boc-3-(3-trifluoromethyl)phenylalanine exhibits potential anticancer properties. For example, it has been observed that this compound can synergistically enhance the effects of established anticancer drugs in preclinical models, particularly in targeting multiple myeloma cells .
Data Table: Biological Activity Overview
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Increased potency for 5-HT uptake | |
| Anticancer Activity | Synergistic effects with other drugs | |
| Protein-Ligand Interactions | Enhanced binding affinity |
Case Study 1: Anticancer Properties
A study published in 2022 investigated the use of Boc-3-(3-trifluoromethyl)phenylalanine in combination with existing chemotherapeutics for treating multiple myeloma. The results demonstrated that the compound not only inhibited cancer cell proliferation but also enhanced the efficacy of conventional treatments, suggesting its potential as an adjunct therapy .
Case Study 2: Enzyme Mechanism Studies
Another research effort focused on elucidating the enzyme mechanisms involving this compound. By employing kinetic assays, researchers found that Boc-3-(3-trifluoromethyl)phenylalanine serves as an effective inhibitor for specific proteases involved in protein degradation pathways, providing insights into its role in modulating cellular processes.
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development:
- Pharmaceutical Intermediates : It is utilized as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
- Research Applications : The compound is employed in studying enzyme mechanisms and protein-ligand interactions, contributing to advancements in medicinal chemistry.
Q & A
Basic: What are the optimal conditions for synthesizing 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid?
Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to the amino moiety under anhydrous conditions. A two-step protocol is recommended:
Acylation : React the amino precursor with Boc-anhydride in dichloromethane (DCM) at 0–5°C, using a base like triethylamine to neutralize HCl byproducts.
Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected intermediate .
Key parameters include maintaining low temperatures to minimize side reactions and ensuring stoichiometric excess of Boc-anhydride (1.2–1.5 equiv).
Basic: How can impurities in the synthesized compound be reduced during purification?
Answer:
Impurities often arise from incomplete Boc protection or trifluoromethyl-phenyl group hydrolysis. Mitigation strategies include:
- Chromatographic purification : Optimize solvent polarity (e.g., 3:7 ethyl acetate/hexane) to resolve Boc-protected products from unreacted starting materials .
- Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to enhance crystal purity.
Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) to identify side products early .
Advanced: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- NMR :
- ¹H NMR : Look for the Boc group’s tert-butyl singlet at δ 1.3–1.4 ppm and the NH proton (broad, δ ~5–6 ppm). The trifluoromethyl-phenyl group shows aromatic protons as multiplets (δ 7.4–7.7 ppm) .
- ¹³C NMR : Confirm the Boc carbonyl at δ 155–160 ppm and the CF3 carbon at δ 125–130 ppm (quartet due to J coupling) .
- Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]⁺) with an exact mass matching the theoretical value (C₁₇H₂₁F₃NO₄: ~360.14 g/mol) .
Advanced: How can solubility limitations in aqueous buffers be addressed for in vitro assays?
Answer:
The compound’s low water solubility (logP ~3.5) necessitates:
- Co-solvent systems : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media.
- Surfactants : Add 0.01% Tween-80 to improve dispersion without cytotoxicity.
Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
Basic: Which analytical methods are recommended for quantifying this compound in complex matrices?
Answer:
- HPLC-UV : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/0.1% formic acid (60:40). Retention time ~8–10 minutes .
- LC-MS/MS : Employ electrospray ionization (ESI⁻) for enhanced sensitivity. Monitor transitions m/z 360 → 240 (quantitative) and 360 → 156 (qualitative) .
Advanced: How should researchers resolve contradictions in reported LogP values?
Answer:
Discrepancies in LogP values (e.g., computational vs. experimental) arise from differing measurement conditions. To reconcile:
Experimental validation : Use shake-flask method (octanol/water partitioning) at pH 7.2.
Computational cross-check : Compare results from software like MarvinSuite (ChemAxon) and ACD/Labs, averaging outputs .
Document solvent purity and temperature, as these significantly affect outcomes .
Advanced: What experimental design considerations are critical for assessing in vitro vs. in vivo stability?
Answer:
- In vitro : Simulate physiological conditions (37°C, pH 7.4) with liver microsomes to assess metabolic stability. Monitor degradation via LC-MS over 24 hours .
- In vivo : Use radiolabeled analogs (e.g., ¹⁴C-tagged) in rodent models to track excretion pathways. Collect plasma, urine, and feces at timed intervals for mass balance studies .
Advanced: How can bioactivity studies be designed to evaluate pharmacological potential?
Answer:
- Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to target receptors.
- Functional assays : For enzyme inhibitors, determine IC50 via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).
Reference environmental toxicology frameworks (e.g., Project INCHEMBIOL) for dose-response modeling .
Advanced: What strategies mitigate diastereomer formation during synthesis?
Answer:
- Chiral auxiliaries : Incorporate (R)- or (S)-BINOL to enforce stereoselectivity during Boc protection.
- Chiral chromatography : Use a Chiralpak IA column with heptane/isopropanol (90:10) to resolve enantiomers. Validate purity via polarimetry .
Advanced: How can computational modeling predict reactivity with biological targets?
Answer:
- Docking simulations : Use AutoDock Vina with the target’s crystal structure (PDB ID) to identify binding poses. Focus on hydrogen bonding with the Boc group and hydrophobic interactions with the trifluoromethyl-phenyl moiety .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
